molecular formula C6H20N2O7 B13098444 L-Alanyl-L-alaninetetrahydrate

L-Alanyl-L-alaninetetrahydrate

Katalognummer: B13098444
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: MGCUIBPTQAUQCM-HAUSNBFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-alaninetetrahydrate is a dipeptide compound consisting of two alanine molecules linked by a peptide bond, with four water molecules associated with it. This compound is known for its stability and solubility in water, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Alanyl-L-alaninetetrahydrate can be synthesized through chemical and biotechnological methods. One common approach involves the use of α-amino acid ester acyltransferase as a biocatalyst. The reaction typically involves the condensation of alanine methyl ester with another alanine molecule under optimized conditions such as pH 9.5 and a temperature of 30°C .

Industrial Production Methods

Industrial production of this compound often employs immobilized Escherichia coli expressing amino acid ester acyltransferase. This method enhances the stability and efficiency of the production process. The immobilized cells are used in a continuous production strategy, achieving high productivity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-alaninetetrahydrate undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into its constituent amino acids.

    Condensation: Forming larger peptides or proteins.

    Oxidation and Reduction: Involving changes in the oxidation state of the amino acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions.

    Condensation: Catalyzed by enzymes such as α-amino acid ester acyltransferase.

    Oxidation and Reduction: Involves reagents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include free alanine, larger peptides, and various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-alaninetetrahydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Alanyl-L-alaninetetrahydrate involves its interaction with various enzymes and receptors in the body. It is known to be rapidly hydrolyzed into its constituent amino acids, which then participate in various metabolic pathways. The compound’s effects are mediated through its role in protein synthesis and its ability to modulate enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with similar stability and solubility properties.

    L-Alanyl-L-tyrosine: Known for its role in promoting melanin synthesis.

    L-Alanyl-L-histidine: Used in various biochemical studies.

Uniqueness

L-Alanyl-L-alaninetetrahydrate is unique due to its high water solubility and stability, making it particularly useful in aqueous environments. Its simple structure also makes it an ideal model compound for studying peptide chemistry .

Eigenschaften

Molekularformel

C6H20N2O7

Molekulargewicht

232.23 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;tetrahydrate

InChI

InChI=1S/C6H12N2O3.4H2O/c1-3(7)5(9)8-4(2)6(10)11;;;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);4*1H2/t3-,4-;;;;/m0..../s1

InChI-Schlüssel

MGCUIBPTQAUQCM-HAUSNBFGSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O.O.O

Kanonische SMILES

CC(C(=O)NC(C)C(=O)O)N.O.O.O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.